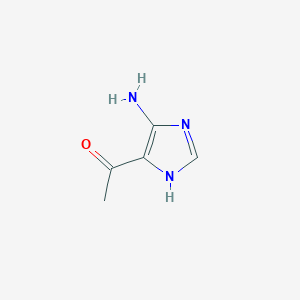

1-(4-Amino-1H-imidazol-5-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(4-amino-1H-imidazol-5-yl)ethanone |

InChI |

InChI=1S/C5H7N3O/c1-3(9)4-5(6)8-2-7-4/h2H,6H2,1H3,(H,7,8) |

InChI Key |

WBLLAILNZHOYEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=CN1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Amino 1h Imidazol 5 Yl Ethan 1 One

Classical Synthetic Routes and Their Mechanistic Investigations

Classical approaches to the synthesis of 1-(4-amino-1H-imidazol-5-yl)ethan-1-one typically involve the construction of the imidazole (B134444) core followed by the introduction or modification of the amino and ethanone (B97240) functional groups. These methods, while traditional, are foundational to understanding the chemical behavior of this heterocyclic system.

Condensation Reactions for Imidazole Ring Formation

The formation of the imidazole ring is a critical step in the synthesis of this compound. Various condensation reactions have been developed for the construction of the imidazole nucleus, often by combining a 1,2-dicarbonyl compound, an aldehyde, ammonia (B1221849) or an ammonium (B1175870) salt, and in some cases, a primary amine.

One of the most common methods for synthesizing substituted imidazoles is the Debus synthesis , first reported in 1858. This one-pot reaction involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. A plausible adaptation for the target molecule could involve a protected aminoketone as one of the starting materials.

Another widely used approach is the Radziszewski synthesis , which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia in the presence of an oxidizing agent. The mechanism is believed to proceed through the formation of a diimine intermediate, which then undergoes cyclization and oxidation to yield the imidazole.

A hypothetical reaction scheme for the formation of a precursor to the target molecule using a condensation approach is presented below:

| Reactant A | Reactant B | Reactant C | Conditions | Product |

| A protected α-amino-β-dicarbonyl compound | An acetaldehyde (B116499) equivalent | Ammonium acetate | Reflux in acetic acid | A protected precursor to this compound |

Mechanistically, these reactions generally initiate with the condensation of the dicarbonyl compound with ammonia to form a diimine. Concurrently, the aldehyde reacts with another molecule of ammonia to form an imine. These intermediates then react in a series of condensation and cyclization steps, ultimately leading to the formation of the imidazole ring. The choice of starting materials is crucial for dictating the substitution pattern of the final product.

Strategic Functional Group Interconversions Leading to Amino and Ethanone Moieties

Once the imidazole core is established, or during its formation, strategic functional group interconversions (FGIs) are often necessary to install the desired amino and ethanone substituents at the C4 and C5 positions, respectively. These transformations are a cornerstone of organic synthesis, allowing for the conversion of one functional group into another.

Introduction of the Amino Group:

The amino group can be introduced through several methods:

Reduction of a Nitro Group: A common strategy involves the nitration of a suitable imidazole precursor, followed by the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl).

Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., a halogen) is present at the C4 position of the imidazole ring, it can be displaced by an amino group using ammonia or a protected amine equivalent.

Hofmann or Curtius Rearrangement: A carboxylic acid or ester group at the C4 position can be converted to an amine via a Hofmann rearrangement (using bromine and a base) or a Curtius rearrangement (via an acyl azide (B81097) intermediate).

Introduction of the Ethanone Group:

The ethanone (acetyl) group can be introduced via several classical methods:

Friedel-Crafts Acylation: While less common for electron-rich heterocycles like imidazole due to potential side reactions and catalyst deactivation, under carefully controlled conditions, Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst can be a viable route.

From a Carboxylic Acid or its Derivatives: A carboxylic acid at the C5 position can be converted to the corresponding ketone. This can be achieved by reacting the carboxylic acid with an organometallic reagent like methyllithium (B1224462) or by converting the acid to an acid chloride followed by reaction with a Gilman reagent (lithium dimethylcuprate).

Oxidation of an Ethyl Group: If an ethyl group is present at the C5 position, it can be oxidized to the ethanone moiety using a suitable oxidizing agent.

A summary of potential functional group interconversion strategies is provided in the table below:

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Nitro (-NO₂) | Amino (-NH₂) | H₂, Pd/C or SnCl₂, HCl |

| Halogen (-X) | Amino (-NH₂) | NH₃ or protected amine |

| Carboxylic Acid (-COOH) | Amino (-NH₂) | 1. SOCl₂, 2. NaN₃, 3. Heat, 4. H₂O |

| Carboxylic Acid (-COOH) | Ethanone (-COCH₃) | 1. SOCl₂, 2. (CH₃)₂CuLi |

| Ethyl (-CH₂CH₃) | Ethanone (-COCH₃) | Oxidizing agent (e.g., KMnO₄, CrO₃) |

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry and the development of advanced synthetic technologies have significantly impacted the synthesis of heterocyclic compounds, including imidazoles. These modern approaches aim to improve efficiency, reduce waste, and enhance safety.

Principles of Green Chemistry in Imidazole Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green chemistry principles can be applied to the synthesis of this compound:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of the synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product purity by providing rapid and uniform heating. nih.govniscpr.res.inacs.orgingentaconnect.comderpharmachemica.com This technique has been successfully applied to various imidazole syntheses. nih.govniscpr.res.inacs.orgingentaconnect.comderpharmachemica.com

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govmdpi.comnih.govdntb.gov.uaorientjchem.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify purification processes. niscpr.res.inasianpubs.org

Catalyst-Assisted Synthetic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis by enabling new transformations and improving the efficiency of existing ones.

Transition Metal Catalysis: Transition metals such as copper, palladium, and rhodium can catalyze various cross-coupling reactions, C-H activation, and cyclization reactions, providing efficient routes to highly substituted imidazoles. nih.gov For instance, a copper-catalyzed C-N bond formation could be a potential strategy for introducing the amino group.

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based catalysts. Organocatalysts can be used to promote various condensation and functionalization reactions in the synthesis of imidazoles. mdpi.com

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions. While specific enzymes for the synthesis of this target molecule may not be readily available, the development of new biocatalysts is a rapidly growing field.

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound.

Improved Heat and Mass Transfer: The small dimensions of microreactors used in flow chemistry allow for excellent control over reaction temperature and efficient mixing, leading to higher yields and fewer side products.

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Scaling up a reaction in a flow system is often simpler than in a batch process, as it can be achieved by running the system for a longer duration or by using multiple reactors in parallel.

Automation: Flow chemistry systems can be easily automated, allowing for high-throughput screening of reaction conditions and library synthesis.

The integration of flow chemistry with other modern techniques, such as catalysis and microwave irradiation, holds great promise for the development of highly efficient and sustainable syntheses of complex molecules like this compound. acs.orgresearchgate.net

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

The synthesis of this compound requires precise control over the introduction of the acetyl group onto the C5 position of the 4-aminoimidazole (B130580) core. The inherent reactivity of the starting materials poses significant challenges in terms of selectivity.

Chemo- and Regioselectivity:

The 4-aminoimidazole scaffold possesses multiple nucleophilic sites: the exocyclic amino group (N4), the imidazole ring nitrogens (N1 and N3), and the C2 and C5 carbon atoms of the imidazole ring. Direct acylation of 4-aminoimidazole, for instance using acetyl chloride or acetic anhydride, is likely to result in a complex mixture of products. N-acylation at the more nucleophilic amino group would be a competing reaction, alongside acylation at the different ring positions.

A plausible regioselective synthetic strategy would involve a multi-step approach starting from a precursor where the amino group is protected or introduced at a later stage. One potential pathway could start from a pre-functionalized imidazole, such as 4-nitro-1H-imidazole.

Proposed Synthetic Pathway:

Protection of the Imidazole Nitrogen: The N1 position of 4-nitro-1H-imidazole could be protected, for example, with a trityl (Tr) or a similar bulky protecting group to prevent side reactions at this site.

Introduction of the Acetyl Group: The C5 position of the protected 4-nitroimidazole (B12731) could then be subjected to a Friedel-Crafts-type acylation or a metal-catalyzed cross-coupling reaction to introduce the acetyl group. The directing effect of the nitro group would favor substitution at the C5 position.

Reduction of the Nitro Group: The nitro group would then be reduced to an amino group, for instance, through catalytic hydrogenation.

Deprotection: Finally, removal of the N1-protecting group would yield the target compound, this compound.

Controlling the regioselectivity of the acylation step is paramount. The choice of catalyst, solvent, and reaction temperature can significantly influence the outcome. For instance, in related imidazole syntheses, the judicious choice of reagents and conditions allows for the construction of specific substitution patterns.

Stereoselectivity:

As the target molecule, this compound, is achiral, stereoselectivity is not a primary concern in its synthesis. However, should chiral derivatives be desired in the future, the introduction of stereocenters would require the use of chiral starting materials, reagents, or catalysts.

Optimization of Synthetic Processes and Scale-Up Considerations for Research Applications

Optimization of Reaction Conditions:

Each step in the proposed synthetic pathway would require individual optimization. A Design of Experiments (DoE) approach could be systematically employed to investigate the impact of various parameters on the reaction yield and purity of the product.

Table 1: Hypothetical Optimization of the Acylation Step

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | Dichloromethane | 0 to rt | 12 | 45 |

| 2 | FeCl₃ | Nitrobenzene | 25 | 8 | 55 |

| 3 | ZnCl₂ | Dichloromethane | rt | 24 | 30 |

| 4 | AlCl₃ | 1,2-Dichloroethane | 0 to rt | 12 | 50 |

Scale-Up Considerations:

Scaling up a chemical synthesis from milligrams to grams or kilograms for research purposes introduces several challenges that need to be addressed.

Heat Transfer: Many reactions are exothermic, and on a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and ensure product quality. The use of jacketed reactors with precise temperature control is essential.

Mass Transfer and Mixing: Inhomogeneous mixing can lead to localized "hot spots" and the formation of byproducts. The choice of reactor geometry and stirring mechanism is important to ensure efficient mixing.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile. On a larger scale, controlled addition using syringe pumps or dropping funnels is necessary.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and time-consuming on a larger scale. Alternative purification methods like crystallization or distillation should be explored. For instance, a patent for the industrial production of a related compound, 4-amino-5-imidazole formamide, highlights the use of crystallization for purification on a large scale.

Safety: A thorough risk assessment must be conducted before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for hazardous gas evolution.

Table 2: Comparison of Laboratory Scale vs. Research Scale-Up Parameters

| Parameter | Laboratory Scale (1 g) | Research Scale-Up (100 g) |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Temperature Control | Oil bath/ice bath | Circulating thermostat |

| Stirring | Magnetic stirrer | Overhead mechanical stirrer |

| Reagent Addition | Pipette/syringe | Addition funnel/pump |

| Work-up | Separatory funnel extraction | Liquid-liquid extraction in reactor |

| Purification | Flash column chromatography | Recrystallization/distillation |

By carefully addressing these chemo-, regio-, and stereoselectivity challenges and by systematically optimizing and adapting the synthetic process for a larger scale, a reliable and efficient supply of this compound can be secured for research applications.

Reactivity and Reaction Mechanisms of 1 4 Amino 1h Imidazol 5 Yl Ethan 1 One

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring is an aromatic heterocycle that is generally susceptible to electrophilic attack. The reactivity of the ring in 1-(4-amino-1H-imidazol-5-yl)ethan-1-one is significantly influenced by the activating effect of the amino group (-NH₂) and the deactivating effect of the acetyl group (-COCH₃). The amino group, being a strong activating group, increases the electron density of the imidazole ring through resonance, directing incoming electrophiles primarily to the C2 position. Conversely, the acetyl group is a deactivating group that withdraws electron density from the ring, making electrophilic substitution more difficult.

Due to the strong activation by the amino group, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed at the C2 position. For instance, bromination would likely yield 1-(4-amino-2-bromo-1H-imidazol-5-yl)ethan-1-one. However, the deactivating nature of the acetyl group may necessitate harsher reaction conditions compared to simpler aminoimidazoles.

The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is a plausible transformation for this compound. wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org Similarly, the Mannich reaction, an aminoalkylation reaction, could potentially occur at the C2 position, leading to the introduction of an aminomethyl substituent. oarjbp.comacademicjournals.orgnih.govplantarchives.org Friedel-Crafts acylation and alkylation reactions on the imidazole core are generally less common and may be hindered by the deactivating acetyl group and potential side reactions with the amino group. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂ | 1-(4-Amino-2-bromo-1H-imidazol-5-yl)ethan-1-one |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Amino-2-nitro-1H-imidazol-5-yl)ethan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 4-Amino-5-acetyl-1H-imidazole-2-sulfonic acid |

| Vilsmeier-Haack | POCl₃, DMF | 4-Amino-5-acetyl-1H-imidazole-2-carbaldehyde |

Nucleophilic Additions and Condensation Reactions Involving the Carbonyl Group

The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a variety of addition and condensation reactions. For example, reaction with hydroxylamine (B1172632) hydrochloride can form the corresponding oxime, (E)-1-(4-amino-1H-imidazol-5-yl)ethan-1-one oxime. acs.orgtsijournals.comresearchgate.netmdpi.com Similarly, condensation with hydrazine (B178648) or its derivatives would yield hydrazones. researchgate.netnih.govmdpi.comresearchgate.net These reactions are fundamental in extending the molecular framework and introducing new functionalities.

Condensation with primary amines can lead to the formation of Schiff bases (imines), which are versatile intermediates in their own right. These reactions are typically catalyzed by acid and involve the formation of a tetrahedral intermediate followed by dehydration.

Chemical Transformations of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the C4 position is nucleophilic and can undergo various chemical transformations. Acylation, the reaction with acyl chlorides or anhydrides, readily occurs to form the corresponding amides. For instance, acetylation with acetyl chloride would yield 1-(4-acetylamino-1H-imidazol-5-yl)ethan-1-one. ias.ac.in This transformation is often used to protect the amino group or to modulate the electronic properties of the molecule.

Alkylation of the amino group with alkyl halides is also possible, leading to secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, and mixtures of products may be obtained. The nucleophilicity of the ring nitrogens also presents a potential site for competing alkylation reactions.

Cyclization and Rearrangement Reactions Leading to Novel Heterocyclic Systems

One of the most significant aspects of the reactivity of this compound is its ability to serve as a precursor for the synthesis of fused heterocyclic systems, most notably purines. uniroma1.itresearchgate.net The arrangement of the amino group and the acetyl group provides the necessary components for cyclization reactions to form a second six-membered ring fused to the imidazole core.

For example, in a reaction analogous to the Traube purine (B94841) synthesis, the acetyl group can be transformed into a suitable functional group that can then react with the adjacent amino group. drugfuture.compharmaguideline.comresearchgate.netscribd.comchemistry-online.com For instance, conversion of the acetyl group to an oxime, followed by reduction and subsequent reaction with a one-carbon unit (like formic acid or an orthoformate), can lead to the formation of xanthine (B1682287) or its derivatives. uniroma1.itnih.govfrontiersin.org This pathway is crucial in the synthesis of biologically important molecules like theophylline (B1681296) and caffeine. nih.govnih.gov

Table 2: Examples of Heterocyclic Systems Derived from Aminoimidazole Precursors

| Starting Material Type | Reagents for Cyclization | Resulting Heterocycle |

| 4-Amino-5-carboxamidoimidazole | Triethyl orthoformate | Purinone |

| 4-Amino-5-carboxamidoimidazole | Sodium nitrite (B80452), acid | Imidazotriazinone |

| 4,5-Diaminopyrimidine | Formic acid | Purine |

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors governing its reactivity.

The tautomeric equilibrium of the imidazole ring (N1-H vs. N3-H) can influence reaction pathways. Computational studies on related aminopurine systems suggest that the relative stability of tautomers can be significantly affected by the solvent environment. mdpi.com In the case of this compound, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen could stabilize certain tautomeric forms, thereby influencing the kinetics of subsequent reactions.

The rates of electrophilic substitution on the imidazole ring will be governed by the activation energy of the formation of the sigma complex (arenium ion). The strongly activating amino group is expected to lower this barrier at the C2 position. For nucleophilic additions to the carbonyl group, the reaction rate will depend on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon, which is in turn influenced by the electronic nature of the imidazole ring.

Role as a Key Precursor or Intermediate in the Synthesis of Complex Organic Molecules

This compound and closely related 4-aminoimidazole (B130580) derivatives are pivotal intermediates in the synthesis of a wide array of complex organic molecules, particularly purine analogs. nih.govdigitellinc.commdpi.comfrontiersin.org The de novo synthesis of purine nucleotides in biological systems proceeds through 5-aminoimidazole ribonucleotide, highlighting the fundamental importance of this structural motif. utah.edu

In synthetic chemistry, this compound serves as a versatile starting material for the construction of substituted purines, which are core structures in many pharmaceuticals. researchgate.net For example, by modifying the acetyl group and then performing a cyclization, a variety of substituents can be introduced at the C6 position of the purine ring. This flexibility is crucial for the development of new drug candidates, including inhibitors of enzymes like xanthine oxidase. nih.gov The ability to build upon the 4-amino-5-acetylimidazole framework makes it a valuable tool in medicinal chemistry and drug discovery.

Advanced Spectroscopic and Structural Characterization of 1 4 Amino 1h Imidazol 5 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

For 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the methyl group, the amino group, and the imidazole (B134444) ring. The chemical shifts of these protons would be influenced by their local electronic environments. Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the methyl carbon, and the carbons of the imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values as experimental data is not available. Actual values may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.3 - 2.6 | 25 - 30 |

| C=O | - | 190 - 195 |

| C4-NH₂ | 5.0 - 7.0 (broad) | - |

| C4 (imidazole) | - | 140 - 145 |

| C5 (imidazole) | - | 115 - 120 |

| C2-H (imidazole) | 7.5 - 8.0 | 135 - 140 |

| N-H (imidazole) | 10.0 - 12.0 (broad) | - |

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it could show a correlation between the N-H proton of the imidazole ring and the C2-H proton, if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signal to its corresponding carbon atom, for example, linking the methyl protons to the methyl carbon.

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) spectroscopy can provide valuable information about the molecular structure in the solid state. It can reveal details about molecular packing, intermolecular interactions, and the presence of different polymorphs.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which in turn allows for the determination of its elemental formula. For this compound (C₅H₇N₃O), the expected exact mass would be calculated.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could involve the loss of the acetyl group, the amino group, or fragments from the imidazole ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: These are theoretical values as experimental data is not available.)

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 140.0662 |

| [M+Na]⁺ | 162.0481 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups in this compound (Note: These are estimated frequency ranges as experimental data is not available.)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H stretch (amino and imidazole) | 3100 - 3500 |

| C-H stretch (methyl and imidazole) | 2850 - 3100 |

| C=O stretch (ketone) | 1650 - 1680 |

| C=N and C=C stretch (imidazole ring) | 1450 - 1600 |

| N-H bend (amino) | 1550 - 1650 |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the amino and imidazole N-H groups and the carbonyl oxygen, which govern the crystal packing. While the crystal structure for the isomeric compound 1-(1H-Imidazol-1-yl)ethanone has been reported, no such data is currently available for the title compound.

Conformational Analysis and Tautomerism Studies of the Imidazole Moiety

The imidazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. The relative stability of these tautomers is influenced by the electronic effects of the amino and acetyl substituents. Computational studies, such as those using Density Functional Theory (DFT), would be instrumental in predicting the most stable tautomer and its geometry.

Furthermore, conformational analysis would investigate the orientation of the acetyl group relative to the imidazole ring. The rotation around the C5-C(O) bond could lead to different conformers with varying energies. These studies are crucial for understanding the molecule's reactivity and potential biological activity. The amino ↔ imino tautomerism is a known phenomenon in related imidazole systems and would be a key area of investigation for this compound rsc.org.

Theoretical and Computational Chemistry Studies of 1 4 Amino 1h Imidazol 5 Yl Ethan 1 One

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, to model the behavior of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the equilibrium geometry of molecules and exploring their potential energy surfaces. For 1-(4-amino-1H-imidazol-5-yl)ethan-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to find the three-dimensional structure that corresponds to the lowest energy state. scispace.commdpi.com

The process involves starting with an initial guess of the molecule's structure and iteratively adjusting atomic positions to minimize the total electronic energy. This geometry optimization is crucial because the imidazole (B134444) ring can exist in different tautomeric forms, and the side chains (amino and acetyl groups) can rotate. DFT calculations can predict the relative stability of these different forms (conformers and tautomers). For instance, the position of the hydrogen on the imidazole ring's nitrogen atoms (N1 vs. N3) leads to two primary tautomers. DFT can precisely calculate the energy difference between them, indicating which form is likely to be more prevalent.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Isomers

| Isomer/Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer A | H on N1 | 0.00 (Reference) |

| Tautomer B | H on N3 | +1.5 |

| Conformer 1 (Tautomer A) | Acetyl group rotated 0° | 0.00 |

| Conformer 2 (Tautomer A) | Acetyl group rotated 180° | +3.2 |

Note: Data is illustrative, based on typical energy differences for similar heterocyclic systems calculated at the B3LYP/6-31G(d,p) level of theory.

Ab Initio Methods for High-Accuracy Electronic Properties

While DFT is highly efficient, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, approach. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often used to refine the results from DFT or to calculate electronic properties where high accuracy is paramount.

For this compound, these high-level calculations can be performed on the DFT-optimized geometry to yield precise values for properties like ionization potential, electron affinity, and dipole moment. These parameters are critical for understanding the molecule's reactivity and intermolecular interactions. For example, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's potential as an electron donor or acceptor. scispace.com

Table 2: Illustrative High-Accuracy Electronic Properties

| Property | Method | Calculated Value |

| Ionization Potential | CCSD(T)/aug-cc-pVTZ | 7.8 eV |

| Electron Affinity | CCSD(T)/aug-cc-pVTZ | 0.9 eV |

| Dipole Moment | MP2/aug-cc-pVTZ | 4.2 Debye |

| HOMO Energy | MP2/aug-cc-pVTZ | -5.9 eV |

| LUMO Energy | MP2/aug-cc-pVTZ | -1.2 eV |

Note: Data is illustrative. Calculations of this nature provide benchmark-quality electronic data.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a "computational microscope" to observe molecular motion. mdpi.com Unlike QM methods that focus on static structures, MD uses classical mechanics and a predefined force field (a set of parameters describing the potential energy of the atoms) to simulate the movement of atoms over time. nih.govmpg.de

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would then track the trajectory of every atom over a period of nanoseconds to microseconds. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the flexibility of its rotatable bonds. livecomsjournal.org Enhanced sampling techniques can be used to overcome energy barriers and explore a wider range of conformations than is possible with standard MD. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. d-nb.inforesearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. These predicted shifts are typically scaled or referenced against a known standard like tetramethylsilane (B1202638) (TMS) to facilitate comparison with experimental data. mdpi.com

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculation provides information about the character of each vibrational mode, such as C=O stretching, N-H bending, or C-H stretching. Calculated frequencies are often scaled by an empirical factor to correct for approximations in the theoretical model and anharmonicity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO-DFT)

| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |

| H (on N-H, imidazole) | 11.5 | C (C=O) | 185.0 |

| H (on C2, imidazole) | 7.8 | C5 (imidazole) | 140.2 |

| H (on NH₂) | 6.5 | C4 (imidazole) | 135.5 |

| H (on CH₃) | 2.4 | C2 (imidazole) | 118.9 |

| CH₃ | 25.1 |

Note: Data is illustrative and referenced to TMS. Actual values depend on the specific DFT functional, basis set, and solvent model used.

Computational Analysis of Reaction Mechanisms and Transition States

Computational methods are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products. This involves locating not only stable intermediates but also the high-energy transition states that connect them.

For a molecule like this compound, one could computationally study various reactions, such as electrophilic substitution on the imidazole ring or acylation of the amino group. Using DFT, researchers can calculate the activation energy (the energy barrier that must be overcome) for a proposed reaction by finding the geometry of the transition state. Techniques like synchronous transit-guided quasi-Newton (QST2/QST3) are used to locate these saddle points on the energy landscape.

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it correctly connects the reactant and product states. This detailed mechanistic insight is crucial for understanding reactivity and for designing new synthetic routes.

In Silico Structure-Activity Relationship (SAR) Derivations Focused on Molecular Interactions

In silico Structure-Activity Relationship (SAR) studies use computational techniques to understand how a molecule's chemical structure relates to its biological activity. shd-pub.org.rsscispace.com This is particularly important in drug discovery for optimizing a lead compound.

For this compound, an in silico SAR study would begin by identifying a potential biological target, such as a protein kinase or enzyme. Molecular docking simulations would then be used to predict the preferred binding orientation of the molecule within the protein's active site. researchgate.net These simulations score different poses based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

The results of docking can guide the design of new analogs. For example, if the amino group is predicted to form a critical hydrogen bond with the protein, modifications to that part of the molecule would be avoided. Conversely, if a region of the molecule is in a loose-fitting hydrophobic pocket, adding larger nonpolar groups could enhance binding affinity. By systematically modifying the structure in silico and predicting the binding affinity of each new analog, a robust SAR model can be developed, prioritizing the synthesis of compounds with the highest predicted activity.

Table 4: Illustrative In Silico SAR for Analogs of this compound

| Modification | Rationale | Predicted Interaction | Predicted Change in Activity |

| Replace acetyl with benzoyl | Explore hydrophobic pocket | Increased hydrophobic contact | Potential increase |

| Methylate the amino group | Probe for steric hindrance | Potential loss of H-bond donation | Likely decrease |

| Add chloro to C2 of imidazole | Alter electronics and fill small pocket | Favorable halogen bond | Potential increase |

| Replace amino with nitro | Remove H-bond donor | Loss of key interaction | Significant decrease |

Note: Data is hypothetical, assuming a kinase target where the amino group acts as a hydrogen bond donor.

Biochemical Interactions and Biological Activity Mechanisms of 1 4 Amino 1h Imidazol 5 Yl Ethan 1 One

Molecular Recognition and Binding Mechanisms with Specific Biomolecules (e.g., Proteins, Enzymes, Nucleic Acids)

While direct studies on 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one are not extensively available, the imidazole (B134444) scaffold is known to interact with a variety of biomolecules. nih.gov

Enzyme Active Site Interactions and Inhibition Kinetics in Cell-Free Systems

Specific enzyme inhibition kinetic data for this compound are not detailed in the available literature. However, the broader class of imidazole-containing compounds has been identified as inhibitors of several enzyme families. For instance, some imidazole derivatives have been shown to inhibit protein kinases, which are crucial in cellular signaling pathways. nih.gov The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors and can coordinate with metal ions present in enzyme active sites, contributing to inhibitory activity. nih.gov For example, certain imidazole and benzimidazole (B57391) thio-arylethanone derivatives have been tested for their inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

Receptor Binding Studies in Isolated Systems

Detailed receptor binding profiles for this compound are not publicly documented. The interaction of a molecule with cellular receptors is highly dependent on its three-dimensional structure and electrostatic properties. nih.govnih.govaliemcards.comsemanticscholar.org For imidazole-based compounds, the specific substituents on the imidazole ring play a critical role in determining receptor affinity and selectivity. nih.govnih.govaliemcards.comsemanticscholar.org

Investigation of Nucleic Acid Interactions at a Molecular Level

There is a lack of specific studies investigating the interaction of this compound with nucleic acids. However, related scaffolds such as benzimidazoles have been recognized as privileged structures for binding to RNA, particularly to internal loops. nih.gov The planar aromatic ring of the imidazole core has the potential to interact with nucleic acid bases through stacking interactions. nih.gov Furthermore, the amino group and other substituents could form hydrogen bonds with the phosphate (B84403) backbone or the bases of DNA and RNA. researchgate.net Studies on non-symmetrical guanidinium/2-aminoimidazolinium derivatives have shown that these types of molecules can bind to the minor groove of DNA. researchgate.net

Mechanistic Insights into Cellular Pathway Modulation (e.g., Specific Protein-Protein Interactions, Biochemical Cascade Components)

The imidazole moiety is a key component in molecules that can modulate cellular signaling pathways. For example, some trisubstituted-imidazole derivatives have been shown to target the oncogenic PI3K/Akt/mTOR signaling pathway in breast cancer cells. nih.gov This modulation can occur through the inhibition of key protein kinases within the cascade, leading to downstream effects on cell proliferation and survival. nih.gov Other imidazole derivatives have been found to interfere with the Wnt/β-catenin signaling pathway in leukemia cells by downregulating AXL receptor tyrosine kinase. nih.gov The functional group of histidine, an imidazole, can also act as a small molecule phosphoacceptor in Asp → His phosphotransfer, suggesting a role for imidazole-containing compounds in modulating two-component signal transduction systems. nih.gov

Biochemical Basis of Observed Antimicrobial Properties (e.g., Inhibition of Microbial Enzymes, Disruption of Metabolic Pathways in vitro)

While specific data for this compound is not available, imidazole derivatives are known to possess antimicrobial activities. mdpi.comnih.gov The proposed mechanisms for their antibacterial action include interference with DNA replication, disruption of cell wall synthesis, and perturbation of the cell membrane. mdpi.com In the context of antifungal activity, some imidazole-thiazole derivatives are thought to inhibit the enzyme cytochrome P450 lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Furthermore, 2-aminoimidazole compounds have been shown to disrupt biofilm formation and can re-sensitize multidrug-resistant bacteria to conventional antibiotics. nih.gov

Molecular Mechanisms of Cellular Responses (e.g., Apoptosis Induction Pathways, Cell Cycle Regulation at a Biochemical Level)

Several studies have highlighted the potential of imidazole derivatives to induce apoptosis in cancer cells. nih.govrsc.orgdntb.gov.ua The induction of apoptosis can be mediated through the mitochondrial pathway, characterized by changes in the expression levels of Bcl-2 family proteins. For instance, some novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov This leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis. nih.govresearchgate.net

In addition to apoptosis, imidazole-based compounds can also influence cell cycle progression. mdpi.comsigmaaldrich.com Some benzimidazole derivatives have been found to cause cell cycle arrest at different phases, such as G1, S, or G2/M, in various cancer cell lines. mdpi.com The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for the progression through the different phases of the cell cycle. nih.govresearchgate.net

Structure-Function Relationships Linking Chemical Structure to Biochemical Activity

A detailed analysis of the structure-function relationships for this compound is not possible due to the absence of published research on its biological and biochemical activity.

Advanced Analytical Methodologies for 1 4 Amino 1h Imidazol 5 Yl Ethan 1 One

Chromatographic Separations for Purity Assessment and Complex Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components from complex mixtures. For a polar compound like 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Supercritical Fluid Chromatography (SFC) are particularly relevant.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for polar compounds like this compound.

Method development for this compound typically involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the stationary phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to ensure adequate retention and elution of the polar analyte. researchgate.netwiley.com Using a buffer like ammonium (B1175870) formate (B1220265) helps to control the pH and improve peak shape. researchgate.net UV detection is suitable as the imidazole (B134444) ring exhibits absorbance in the low UV region, typically around 210-230 nm. researchgate.net

Validation of the developed HPLC method is essential to ensure its reliability. This process involves assessing several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For imidazole compounds, excellent linearity is often achieved with correlation coefficients (R²) greater than 0.99. wiley.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in a spiked matrix. Recoveries for imidazole derivatives are typically in the range of 95-102%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD), with values typically below 3% for interday and intraday precision. wiley.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For imidazole derivatives, LODs can be in the low nM range. wiley.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic (e.g., 80:20 v/v A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV/Diode-Array Detector (DAD) at 215 nm |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. sums.ac.ir However, due to its high polarity, low volatility, and thermal lability, this compound is not suitable for direct GC analysis. To overcome this limitation, a derivatization step is necessary to convert the polar functional groups (amine and imidazole N-H) into less polar, more volatile derivatives.

Common derivatization strategies include:

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Using reagents like isobutyl chloroformate in the presence of pyridine (B92270) and anhydrous ethanol (B145695) to form less polar esters and amides. gdut.edu.cn

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a capillary column (e.g., coated with a mid-polarity phase like 5% phenyl-methylpolysiloxane) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.netsums.ac.ir The GC method must be optimized in terms of inlet temperature, oven temperature programming, and carrier gas flow rate to achieve good separation of the analyte from impurities or other components. gdut.edu.cn Although requiring an extra sample preparation step, GC can offer very high resolution and sensitivity for trace analysis of volatile impurities. gdut.edu.cn

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wikipedia.org SFC combines some of the best features of both GC and HPLC, offering high efficiency and fast analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. libretexts.org

For a polar compound like this compound, SFC presents a compelling "green" alternative to traditional normal-phase HPLC, as it significantly reduces the consumption of organic solvents. nih.gov To analyze polar compounds, the non-polar supercritical CO₂ is mixed with a polar organic modifier, such as methanol. nih.gov The elution strength can be fine-tuned by adjusting the modifier percentage, pressure, and temperature. For highly hydrophilic analytes, adding a small amount of water (e.g., 5%) to the methanol modifier can dramatically improve peak shape and resolution. researchgate.net SFC is particularly advantageous for preparative chromatography, where its speed and reduced solvent usage make the purification process more efficient and environmentally friendly. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. youtube.comyoutube.com It is performed in a narrow-bore fused-silica capillary and is known for its exceptional separation efficiency, often achieving hundreds of thousands of theoretical plates, leading to very sharp peaks. youtube.comnih.gov

The compound this compound is an ideal candidate for CE analysis. In an acidic buffer, both the primary amine and the imidazole ring nitrogen atoms become protonated, giving the molecule a net positive charge. When a voltage is applied across the capillary, these positively charged molecules migrate towards the cathode. youtube.com The separation of different components in a mixture is based on their charge-to-size ratio. youtube.com

A typical CE method for this compound would utilize Capillary Zone Electrophoresis (CZE), the simplest form of CE.

Capillary: An uncoated fused-silica capillary. nih.gov

Background Electrolyte (BGE): An acidic buffer, such as a low pH phosphate (B84403) buffer (e.g., pH 2.5), to ensure full protonation of the analyte. nih.govnih.gov

Voltage: A high voltage (e.g., 25 kV) is applied to drive the separation. researchgate.net

Injection: A small plug of the sample is introduced using either hydrodynamic or electrokinetic injection. researchgate.net

Detection: On-column UV detection is commonly used, monitoring at a wavelength where the imidazole ring absorbs. researchgate.net

CE offers very short analysis times, often under 10 minutes, and requires minimal sample and reagent volumes, making it a fast, efficient, and cost-effective technique for purity assessment and quantitative analysis. nih.gov

Hyphenated Techniques for Identification and Quantification (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of compounds in complex matrices. mdpi.comscribd.com The HPLC system separates the analyte from matrix components, after which the mass spectrometer provides detection and quantification. For this compound, analysis would typically use a reversed-phase LC method coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. mdpi.com

Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly specific and sensitive mode where the mass spectrometer is programmed to monitor a specific precursor-to-product ion transition.

Q1 (Precursor Ion Selection): The first quadrupole isolates the protonated molecular ion ([M+H]⁺) of the analyte.

q2 (Collision Cell): The selected ion is fragmented by collision with an inert gas (e.g., argon).

Q3 (Product Ion Selection): The third quadrupole isolates a specific, characteristic fragment ion, which is then detected.

This technique provides excellent selectivity by filtering out chemical noise, enabling accurate quantification even at very low concentrations. nih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | To be determined experimentally |

| Product Ion(s) | To be determined from fragmentation spectrum |

| Collision Gas | Argon |

| Capillary Voltage | ~3.5 kV |

| Source Temperature | ~150 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the definitive identification of volatile compounds and impurities. gdut.edu.cnscispace.com After derivatization, the sample is injected into the GC, where the components are separated. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared against spectral libraries for unambiguous identification. sums.ac.ir This makes GC-MS an invaluable tool for identifying trace-level volatile or semi-volatile impurities that may be present in a sample of this compound. researchgate.net

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative to chromatographic techniques for quantitative analysis. nih.gov These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of an electroactive analyte at an electrode surface.

The this compound molecule contains electroactive moieties—the amino group and the π-electron-rich imidazole ring—which can be electrochemically oxidized. nih.govnih.gov This property allows for its direct detection using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV). mdpi.com

A sensor for this compound could be developed using a modified electrode, such as a glassy carbon electrode (GCE) modified with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) to enhance the electrochemical signal and lower the detection limit. dntb.gov.ua The analysis involves placing the modified electrode in a solution containing the analyte and a supporting electrolyte and scanning a potential range. The resulting peak current in the voltammogram is proportional to the concentration of the analyte. These methods are often very sensitive, with detection limits reaching nanomolar levels, and can be integrated into portable devices for on-site analysis. dntb.gov.ua

Application of Spectrophotometric Techniques for Detection and Quantification

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, represents a fundamental and widely accessible analytical technique for the detection and quantification of organic compounds. The application of this method to "this compound" relies on the presence of chromophores within its molecular structure that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

The primary chromophoric system in "this compound" is the imidazole ring substituted with an amino group and an acetyl group. The imidazole ring itself exhibits absorption in the UV region. The presence of an auxochronic amino group (-NH2) and a chromophoric acetyl group (-COCH3) attached to the imidazole ring is expected to influence the position and intensity of the absorption maxima (λmax). Typically, such substitutions can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity), enhancing the molecule's suitability for spectrophotometric analysis.

While specific, publicly available experimental data on the UV-Vis spectrum of "this compound" is limited, the spectrophotometric properties can be inferred from related imidazole derivatives. For instance, studies on N-acetylimidazoles have explored their electronic absorption spectra. A theoretical study on N-acetylimidazole predicted electronic transitions at 249 nm and 207 nm, which was in good agreement with observed spectra. optica.org These transitions are described as involving charge transfer from the imidazolyl to the acetyl moiety. optica.org For other amino-substituted imidazoles, such as 2-aminobenzimidazole (B67599), experimental absorption maxima have been observed around 280 nm and 244 nm in water. researchgate.net The exact λmax for "this compound" would be dependent on the solvent used, due to solvatochromic effects, and the pH of the medium, which can affect the protonation state of the amino group and the imidazole ring.

For quantitative analysis, a spectrophotometric method would involve the construction of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship allows for the determination of the concentration of "this compound" in unknown samples.

The table below illustrates a hypothetical set of parameters for a UV-Vis spectrophotometric method for the quantification of a similar aminoimidazole derivative, which could serve as a starting point for method development for "this compound".

Hypothetical Method Parameters for Spectrophotometric Analysis

| Parameter | Value |

|---|---|

| Wavelength Maximum (λmax) | ~270 - 290 nm |

| Solvent | Methanol or Acetonitrile |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

In cases where the intrinsic absorbance of "this compound" is insufficient for the desired sensitivity, or if the sample matrix contains interfering substances, derivatization techniques can be employed. The primary amino group on the imidazole ring is a suitable target for derivatization with various reagents to produce a colored or fluorescent product, which can then be measured at a longer, more specific wavelength, thereby enhancing both sensitivity and selectivity.

Role of 1 4 Amino 1h Imidazol 5 Yl Ethan 1 One in Materials Science and Industrial Applications

Integration into Functional Polymer Systems and Advanced Materials

The bifunctional nature of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one makes it a promising candidate as a monomer or a functionalizing agent for the development of advanced polymers. The primary amino group and the acetyl group provide reactive sites for incorporation into polymer chains through various polymerization techniques.

Imidazole-containing polymers are known for their unique properties, including thermal stability and the ability to coordinate with metal ions. researchgate.netresearchgate.net The integration of the 4-amino-5-acetylimidazole moiety can yield polymers with tailored characteristics:

pH-Responsive Polymers: The imidazole (B134444) ring has a pKa value that makes it responsive to changes in physiological pH. mdpi.com Polymers incorporating this moiety can exhibit conformational or solubility changes in response to pH shifts, making them suitable for smart hydrogels or controlled-release systems. rsc.orgnih.gov

Metal-Chelating Polymers: The nitrogen atoms in the imidazole ring can effectively bind to various metal ions like copper (II) and zinc (II). researchgate.net Polymers functionalized with this compound could be used for heavy metal removal from wastewater or as polymeric catalysts. The presence of the adjacent amino group could enhance this chelating ability, creating a bidentate coordination site.

High-Performance Polymers: The imidazole ring is a component of thermostable polymers like Polybenzimidazole (PBI). tsijournals.com The incorporation of this compound into polymer backbones could enhance thermal resistance and mechanical properties.

The synthesis could proceed via polycondensation, where the amino group reacts with dicarboxylic acids or diacyl chlorides, or through modification of existing polymers.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Reagent | Resulting Linkage | Potential Polymer Property |

|---|---|---|---|

| Polycondensation | Diacyl Chloride | Amide | High thermal stability |

| Polyaddition | Diisocyanate | Urea | Enhanced hydrogen bonding |

| Polyaddition | Diepoxide | Secondary Amine | Strong adhesion, cross-linking |

Applications in Catalysis as Ligands or Organocatalysts

The molecular structure of this compound is well-suited for applications in catalysis, both as a ligand for metal-catalyzed reactions and as a bifunctional organocatalyst.

Ligand for Transition Metal Catalysis: The imidazole ring is a common ligand in coordination chemistry and is found in biological systems, often coordinating to metals like iron, copper, and zinc. wikipedia.org The compound this compound can act as a bidentate N,N-ligand, coordinating to a metal center through one of the imidazole nitrogens and the exocyclic amino group. nih.govnih.gov Such palladium(II) and manganese(II) complexes with imidazole-based bidentate ligands have shown efficacy in reactions like C-C coupling and borrowing hydrogen reactions. researchgate.netnih.govrsc.orgresearchgate.net The specific electronic and steric properties imparted by the acetyl group could modulate the catalytic activity and selectivity of the resulting metal complex.

Bifunctional Organocatalysis: Organocatalysts that contain both a hydrogen-bond donor and a Lewis basic site can simultaneously activate both the nucleophile and the electrophile in a reaction. The this compound molecule contains a Lewis basic amino group and the imidazole ring, which can act as a hydrogen-bond donor (N-H). This bifunctional character is analogous to that found in highly effective amine-thiourea or 2-aminobenzimidazole (B67599) catalysts, which are used in asymmetric Michael additions and aldol (B89426) reactions. scispace.comnih.govrsc.org The compound could catalyze reactions by activating a carbonyl compound via hydrogen bonding while the amino group activates the nucleophile.

Development of Chemical Sensors and Probes

Imidazole derivatives are widely used as core structures in the design of fluorescent and colorimetric sensors for detecting ions and small molecules. unigoa.ac.inseejph.com The compound this compound possesses the necessary features to be developed into a chemical sensor.

The imidazole ring can serve as a binding site for analytes, particularly metal ions like Cu²⁺, Zn²⁺, and Hg²⁺. ias.ac.inrsc.orgrsc.org The binding event alters the electronic properties of the imidazole ring, leading to a change in the fluorescence or absorption spectrum. The 4-amino group acts as a strong electron-donating group, which can enhance the fluorescence quantum yield and create a "push-pull" electronic system when combined with an electron-withdrawing group.

Table 2: Design Strategies for Sensors Based on this compound

| Target Analyte | Sensor Design Principle | Role of the Imidazole Moiety | Potential Signal Change |

|---|---|---|---|

| Metal Ions (e.g., Cu²⁺, Hg²⁺) | Chelation-induced fluorescence change | Binds the metal ion directly, causing fluorescence quenching or enhancement. seejph.comias.ac.in | "Turn-off" or "Turn-on" fluorescence. rsc.org |

| Anions (e.g., Cyanide) | Nucleophilic addition to a modified structure | The core scaffold to which a receptor group (e.g., an aldehyde) is attached. rsc.org | Colorimetric or fluorometric response. |

The acetyl group provides a convenient synthetic handle for further modification, allowing for the attachment of other fluorophores or receptor units to build more complex and selective sensor molecules. researchgate.net For example, condensation of the acetyl group with an aromatic aldehyde could extend the π-conjugated system, shifting the fluorescence to longer wavelengths.

Precursor for Advanced Chemical Synthesis in Non-Pharmacological Contexts

Beyond its direct applications, this compound is a valuable building block for the synthesis of more complex heterocyclic compounds for industrial use, such as dyes, agrochemicals, and other functional materials. Its two distinct reactive sites—the primary amino group and the acetyl group—allow for selective and stepwise chemical transformations.

Synthesis of Azo Dyes: Aromatic and heteroaromatic primary amines are common precursors for azo dyes. mdpi.com The amino group of this compound can be diazotized using sodium nitrite (B80452) and acid, and the resulting diazonium salt can be coupled with electron-rich aromatic compounds (like phenols or anilines) to produce a wide range of heterocyclic azo dyes. nih.govscialert.net These dyes could have applications in textiles, printing, and as pigments.

Knoevenagel Condensation: The methyl group of the acetyl moiety is activated by the carbonyl group, making it susceptible to deprotonation and subsequent condensation with aldehydes or ketones. This Knoevenagel condensation reaction is a powerful tool for C-C bond formation. nih.govwikipedia.orgresearchgate.net Reacting the compound with various aldehydes would yield α,β-unsaturated ketone (enone) derivatives, which are themselves versatile intermediates for synthesizing more complex molecules through Michael additions or cycloadditions. acs.orgresearchgate.net

Building Block for Fused Heterocycles: The combination of the amino and acetyl groups in adjacent positions on the imidazole ring provides a template for synthesizing fused heterocyclic systems, such as imidazopyrimidines or imidazodiazepines, which have applications in materials science and as ligands.

Future Directions and Emerging Research Avenues for 1 4 Amino 1h Imidazol 5 Yl Ethan 1 One

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and scalable synthetic routes is fundamental to enabling extensive research and potential application of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one. Current methodologies for constructing substituted imidazole (B134444) rings can be adapted and optimized for this specific target. Future research will likely focus on several key areas to improve upon existing general synthetic strategies.

Key objectives for future synthetic research include:

Improving Yield and Purity: Minimizing side reactions and simplifying purification processes are crucial for producing the compound in quantities sufficient for thorough investigation.

Cost-Effectiveness: Utilizing readily available starting materials and reducing the number of synthetic steps will be essential for any large-scale production.

Green Chemistry Principles: The adoption of environmentally benign solvents, catalysts, and reaction conditions will be a significant goal. This includes exploring one-pot reactions and catalytic cycles to reduce waste and energy consumption. nih.gov

Stereoselectivity: For derivatives with chiral centers, developing asymmetric syntheses will be critical to isolate specific enantiomers, which often exhibit distinct biological activities.

Drawing inspiration from established methods for similar heterocyclic systems, several strategies could be explored. For instance, multicomponent reactions, which allow the formation of complex molecules like imidazoles in a single step from three or more reactants, offer a highly efficient approach. nih.gov Another avenue involves the denitrogenative transformation of readily available 5-amino-1,2,3-triazoles, which can be rearranged into functionalized 1H-imidazoles under acidic conditions. mdpi.com

| Flow Chemistry Synthesis | Enhanced safety, precise control over reaction parameters, ease of scalability. | High initial setup cost, requires specialized equipment. |

Advanced Computational Design of Derivatives with Tailored Biochemical or Material Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery of novel derivatives of this compound with specific, desirable properties. By using in silico methods, researchers can predict the behavior of hypothetical molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming trial-and-error experimentation. nih.govrsc.org

Future computational efforts will likely concentrate on:

Structure-Activity Relationship (SAR) Studies: Identifying which parts of the molecule are essential for a given activity and how modifications affect that activity.

Molecular Docking: Simulating the interaction of derivatives with biological targets, such as enzyme active sites, to predict binding affinity and mode of action. This has been successfully applied to other imidazole-based compounds designed as kinase or receptor inhibitors. nih.govrsc.org

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. nih.gov

ADMET Prediction: In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Table 2: Potential Derivative Modifications and Target Properties

| Modification Site | Potential Substituent | Target Property/Application | Rationale |

|---|---|---|---|

| Amino Group (-NH2) | Aryl, alkyl, acyl groups | Enhanced receptor binding, altered solubility | Modify hydrogen bonding capacity and steric profile. |

| Ethanone (B97240) Group (-C(O)CH3) | Larger alkyl chains, aromatic rings | Increased lipophilicity, altered reactivity | Modulate interactions with hydrophobic pockets in enzymes. |

| Imidazole Ring (N-1 position) | Alkyl, benzyl (B1604629) groups | Improved metabolic stability, modified electronic properties | Block potential sites of metabolism and tune the ring's basicity. |

| Imidazole Ring (C-2 position) | Halogens, small alkyl groups | Fine-tuning of electronic and steric properties | Influence intermolecular interactions and binding specificity. |

Elucidation of Unexplored Reactivity and Transformations

A thorough understanding of the chemical reactivity of this compound is essential for its use as a building block in the synthesis of more complex molecules. The compound features multiple reactive sites: the primary amino group, the ketone carbonyl, and the imidazole ring itself, which contains two distinct nitrogen atoms.

Future research should systematically explore:

Reactions at the Amino Group: Diazotization, acylation, alkylation, and coupling reactions to introduce new functional groups.

Carbonyl Chemistry: Reactions such as reductions, aldol (B89426) condensations, and the formation of imines or oximes could provide access to a wide array of derivatives.

Imidazole Ring Chemistry: Alkylation or acylation at the ring nitrogens, as well as electrophilic substitution on the ring, if conditions allow. The imidazole ring can also act as a ligand for metal complexes.

Intramolecular Cyclizations: Exploring conditions that could promote cyclization involving the amino and ethanone groups to form fused heterocyclic systems, a common strategy for creating novel scaffolds in medicinal chemistry. Imidazol-5-ones, for example, are known substrates for cyclization reactions. rsc.org

Development of Ultra-Sensitive Analytical Techniques for Complex Matrices

As research progresses into potential biological or environmental applications, the need for robust and sensitive analytical methods to detect and quantify this compound in complex samples (e.g., plasma, urine, water) will become critical.

Priorities for analytical method development include:

High-Performance Liquid Chromatography (HPLC): Developing HPLC methods, likely coupled with mass spectrometry (LC-MS/MS), for highly selective and sensitive quantification. This will involve optimizing the stationary phase, mobile phase, and mass spectrometry parameters.

Gas Chromatography (GC): For volatile derivatives, GC coupled with mass spectrometry (GC-MS) could be a viable analytical approach.

Spectroscopic Methods: Characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will remain fundamental. nih.gov Advanced NMR techniques could be used to study its interactions with biomolecules.

Biosensors: The design of novel electrochemical or optical biosensors for real-time monitoring of the compound or its metabolites could be a long-term goal for specific diagnostic or environmental applications.

Potential for Applications in Emerging Technologies Beyond Traditional Scope

While the initial focus for many heterocyclic compounds is often in pharmaceuticals, the unique electronic and structural properties of this compound and its derivatives may lend themselves to applications in other emerging fields.

Potential future applications to be explored include:

Materials Science: As a building block for functional polymers or metal-organic frameworks (MOFs). The imidazole moiety is a well-known coordinating ligand for various metal ions.

Asymmetric Catalysis: Imidazole-containing structures have been used as pronucleophiles and as components of chiral catalysts. beilstein-journals.org The specific substitution pattern of this compound could offer new catalytic activities.

Fluorescent Probes: Modification of the core structure could lead to the development of novel fluorescent molecules for use in cellular imaging or as chemical sensors. Imidazol-4-ones are a key component of fluorescent proteins. nih.gov

Agrochemicals: The imidazole scaffold is present in numerous fungicides and herbicides. Derivatives of this compound could be screened for potential use in agriculture. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization reactions to form the imidazole core. A common approach is the condensation of α-keto esters with amidines or urea derivatives under basic conditions. For example:

React 2-aminomalonamide with acetyl chloride in anhydrous ethanol under reflux (70–80°C) to form the imidazole ring.

Introduce the amino group via selective protection/deprotection strategies (e.g., Boc protection) to avoid side reactions at the N1 position .

Key factors affecting yield and purity include:

- Reaction temperature : Excessive heat may degrade the amino group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase by-product formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) effectively isolates the product .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The amino proton (NH₂) appears as a broad singlet at δ 5.8–6.2 ppm. The imidazole C-H protons resonate as singlets at δ 7.2–7.5 ppm, while the acetyl group (C=O) is confirmed by a singlet at δ 2.4 ppm for the methyl group .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 195–200 ppm, and the imidazole carbons are observed at δ 120–140 ppm.

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups.

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 125.13 (C₅H₇N₃O⁺), with fragmentation patterns consistent with loss of the acetyl group (Δ m/z 43) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The imidazole ring exhibits aromaticity with delocalized π-electrons, making the C2 position electron-rich (prone to electrophilic substitution). The amino group at C4 acts as an electron donor, enhancing nucleophilic reactivity at adjacent sites. The acetyl group (C=O) is electrophilic, facilitating reactions such as: